![molecular formula C10H8BBrO2 B134909 (4-Bromonaphthalen-1-yl)boronic acid CAS No. 145965-14-6](/img/structure/B134909.png)
(4-Bromonaphthalen-1-yl)boronic acid
Overview
Description
“(4-Bromonaphthalen-1-yl)boronic acid” is a chemical compound with the empirical formula C10H8BBrO2 . It may contain varying amounts of anhydride .
Synthesis Analysis
This compound is often used as a reactant in various chemical reactions. For instance, it is used in the preparation of 3,5-substituted enones via Suzuki coupling, copper-catalyzed oxidative cross-coupling, and microwave-assisted synthesis of ethynylarylboronates .Molecular Structure Analysis
The molecular weight of “(4-Bromonaphthalen-1-yl)boronic acid” is 250.88 . Its molecular structure can be represented by the SMILES stringOB(O)c1ccc(Br)c2ccccc12
. Chemical Reactions Analysis
“(4-Bromonaphthalen-1-yl)boronic acid” is used as a reactant in several chemical reactions. It is used in the preparation of 3,5-substituted enones via Suzuki coupling, copper-catalyzed oxidative cross-coupling, and microwave-assisted synthesis of ethynylarylboronates .Physical And Chemical Properties Analysis
“(4-Bromonaphthalen-1-yl)boronic acid” is a solid compound with a melting point between 230-260 °C .Scientific Research Applications
Suzuki Coupling
This compound is used as a reactant for the preparation of 3,5-substituted enones via Suzuki coupling . The Suzuki coupling is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds. In this application, the boronic acid functionality of the compound is crucial for the reaction to occur.
Copper Catalyzed Oxidative Cross-Coupling
4-Bromo-1-naphthaleneboronic acid is also used in copper catalyzed oxidative cross-coupling reactions . This is a type of reaction where two different organic compounds are joined together with the aid of a copper catalyst. The boronic acid group in the compound plays a key role in this reaction.
Microwave-Assisted Synthesis
This compound is used in the microwave-assisted synthesis of ethynylarylboronates . Microwave-assisted synthesis is a technique used in organic chemistry to accelerate chemical reactions, and the boronic acid functionality of this compound is essential for the reaction to take place.
Synthesis of Boronic Acid Derivatives
4-Bromo-1-naphthaleneboronic acid can be used in the synthesis of other boronic acid derivatives . These derivatives have a wide range of applications in medicinal chemistry and materials science.
Materials Science
In materials science, this compound can be used in the synthesis of organic semiconductors, dyes, and polymers . The boronic acid functionality allows for the formation of covalent bonds with other compounds, enabling the creation of complex structures.
Medicinal Chemistry
In medicinal chemistry, boronic acids and their derivatives are used in the design of novel therapeutic agents . The boronic acid group can form reversible covalent bonds with biological targets, which can be exploited in drug design.
Mechanism of Action
Target of Action
4-Bromo-1-naphthaleneboronic acid, also known as (4-Bromonaphthalen-1-yl)boronic acid, is primarily used as a reactant in various chemical reactions .
Mode of Action
The compound is known to participate in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation . This reaction is a key step in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 4-Bromo-1-naphthaleneboronic acid participates, is a part of a broader set of reactions known as palladium-catalyzed cross-coupling reactions . These reactions are widely used in organic synthesis for the construction of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have certain characteristics such as stability under physiological conditions and the ability to form reversible covalent bonds with diols, including the hydroxyl groups of sugars .
Result of Action
The primary result of the action of 4-Bromo-1-naphthaleneboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The efficacy and stability of 4-Bromo-1-naphthaleneboronic acid, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-bromonaphthalen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BBrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKOMUVRCPKTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629661 | |
Record name | (4-Bromonaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromonaphthalen-1-yl)boronic acid | |
CAS RN |
145965-14-6 | |
Record name | (4-Bromonaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-naphthaleneboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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